Cas no 13209-41-1 (Vamorolone)

Vamorolone 化学的及び物理的性質
名前と識別子
-
- Pregna-1,4,9(11)-triene-3,20-dione,17,21-dihydroxy-16-methyl-, (16a)-
- 16α-Methyl-9,11-dehydro Prednisolone
- 17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione
- 16α-Methyl-9,11-dehy
- (8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
- Dexamethasone impurity E
- (16α)-17,21-Dihydroxy-16-Methylpregna-1,4,9(11)-triene-3,20-dione
- 17.alpha.,21-Dihydroxy-16.alpha.-methylpregna-1,4,9(11)-triene-3,20-dione
- Vamorolone
-
- インチ: InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13?,16?,18?,20?,21?,22-/m0/s1
- InChIKey: ZYTXTXAMMDTYDQ-LXKQWSSSSA-N
- ほほえんだ: OCC([C@]1(C(C)CC2C3CCC4=CC(C=CC4(C)C3=CCC12C)=O)O)=O
計算された属性
- せいみつぶんしりょう: 356.19900
じっけんとくせい
- PSA: 74.60000
- LogP: 2.75290
Vamorolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252160-5mg |
17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione |
13209-41-1 | 99% | 5mg |
$305 | 2023-05-17 | |
ChemScence | CS-0030515-5mg |
Vamorolone |
13209-41-1 | 99.12% | 5mg |
$110.0 | 2021-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17217-10mg |
Vamorolone |
13209-41-1 | 98.04% | 10mg |
¥ 1177 | 2023-09-07 | |
ChemScence | CS-0030515-10mg |
Vamorolone |
13209-41-1 | 99.12% | 10mg |
$150.0 | 2021-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17217-200 mg |
Vamorolone |
13209-41-1 | 98.04% | 200mg |
¥8972.00 | 2022-04-26 | |
TRC | M295300-1mg |
16a-Methyl-9,11-dehydro Prednisolone |
13209-41-1 | 1mg |
$ 136.00 | 2023-04-15 | ||
TRC | M295300-25mg |
16a-Methyl-9,11-dehydro Prednisolone |
13209-41-1 | 25mg |
$ 1166.00 | 2023-09-07 | ||
MedChemExpress | HY-109017-10mg |
Vamorolone |
13209-41-1 | 99.10% | 10mg |
¥920 | 2024-07-19 | |
MedChemExpress | HY-109017-5mg |
Vamorolone |
13209-41-1 | 99.10% | 5mg |
¥580 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17217-100mg |
Vamorolone |
13209-41-1 | 98.04% | 100mg |
¥ 4566 | 2023-09-07 |
Vamorolone 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Vamoroloneに関する追加情報
Vamorolone (CAS No. 13209-41-1): A Next-Generation Anti-inflammatory Therapeutic Agent
Vamorolone (CAS No. 13209-41-1), also known by its developmental code VBP15, is a novel dissociative glucocorticoid receptor modulator that has garnered significant attention in the field of inflammatory disease treatment. Unlike traditional glucocorticoids, Vamorolone exhibits a unique mechanism of action that decouples anti-inflammatory effects from undesirable side effects, making it a promising candidate for conditions like Duchenne muscular dystrophy (DMD) and chronic inflammation.
The molecular structure of Vamorolone (CAS No. 13209-41-1) allows it to bind to the glucocorticoid receptor while minimizing the activation of genomic pathways associated with adverse effects. This dissociative property addresses one of the most searched concerns in steroid therapy: "how to reduce steroid side effects." Clinical studies highlight its potential to maintain efficacy in reducing muscle inflammation without causing growth retardation or bone density loss, which are frequent queries among patients and caregivers.
Recent phase 2 clinical trials have demonstrated Vamorolone's ability to improve motor function in DMD patients, a topic highly searched in rare disease communities. Its safety profile outperforms conventional corticosteroids, with fewer reports of weight gain or adrenal suppression. Researchers are also exploring its applications in other autoimmune disorders, aligning with growing public interest in "alternative anti-inflammatory drugs 2024."
From a pharmacokinetic perspective, Vamorolone (CAS No. 13209-41-1) shows excellent oral bioavailability and tissue penetration, particularly in skeletal muscle. This addresses another frequently asked question: "what is the best steroid for muscle inflammation." Its metabolic stability reduces the risk of drug-drug interactions, a critical consideration in polypharmacy scenarios common in chronic disease management.
The development of Vamorolone reflects the pharmaceutical industry's shift toward precision medicine. Its mechanism of action has been extensively studied using X-ray crystallography and computational modeling, topics trending in drug discovery forums. Unlike prednisone or dexamethasone, Vamorolone does not require metabolic activation, which simplifies its dosing regimen—a practical advantage often searched by clinicians.
Ongoing research investigates Vamorolone's potential in pediatric populations, responding to the urgent need for safer anti-inflammatory options for children. Its chemical modifications from classic steroid backbones have sparked discussions about next-generation glucocorticoids in medical conferences and patient advocacy groups. The compound's patent status and regulatory pathway are also closely monitored by investors and healthcare analysts.
In conclusion, Vamorolone (CAS No. 13209-41-1) represents a breakthrough in steroid pharmacology, offering answers to long-standing questions about "how to make steroids safer." Its clinical trial data, mechanistic innovations, and therapeutic potential position it as a frontrunner in the evolution of anti-inflammatory therapies, meeting both medical needs and patient expectations in the modern healthcare landscape.
13209-41-1 (Vamorolone) 関連製品
- 1247-42-3(meprednisone)
- 604-09-1(17b-Hydroxyprogesterone)
- 68-96-2(Hydroxyprogesterone)
- 152-58-9(Cortodoxone)
- 53-06-5(cortisone)
- 53-03-2(Prednisone)
- 50-23-7(Hydrocortisone)
- 13951-70-7((8R,9R,10S,11R,13R,14R,16S,17R)-11,16,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one)
- 83-43-2(Methylprednisolone)
- 50-24-8(Prednisolone)

